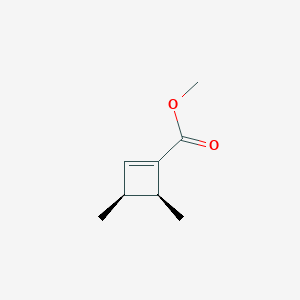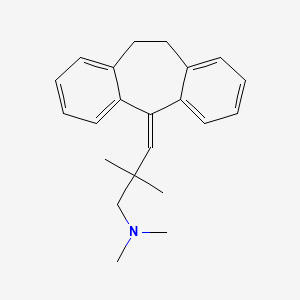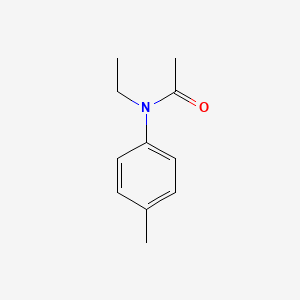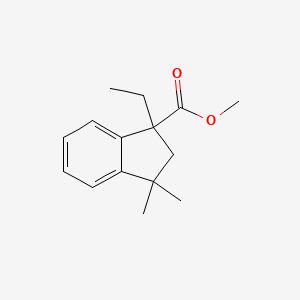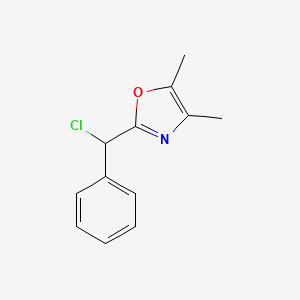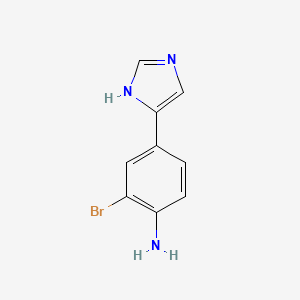
2-Bromo-4-(1H-imidazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(1H-imidazol-5-yl)aniline is a compound that features a bromine atom attached to a benzene ring, which is further substituted with an imidazole ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve a one-pot microwave-assisted method, which is efficient and can be conducted without solvents . This method allows for the rapid synthesis of the compound with high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1H-imidazol-5-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Palladium Catalysts: Used for substitution reactions to replace the bromine atom with other groups.
Nickel Catalysts: Employed in the initial cyclization step to form the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the benzene ring .
Scientific Research Applications
2-Bromo-4-(1H-imidazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1H-imidazol-5-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes . Additionally, the aniline group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: A simpler compound with a bromine atom and an imidazole ring.
N-(4-ethoxyphenyl)-1H-imidazol-4-amine: Contains an imidazole ring substituted with an ethoxyphenyl group.
Uniqueness
2-Bromo-4-(1H-imidazol-5-yl)aniline is unique due to the presence of both an imidazole ring and an aniline group, which confer distinct chemical and biological properties.
Properties
CAS No. |
89250-37-3 |
|---|---|
Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-4-(1H-imidazol-5-yl)aniline |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
AEGVOQFUXQTYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



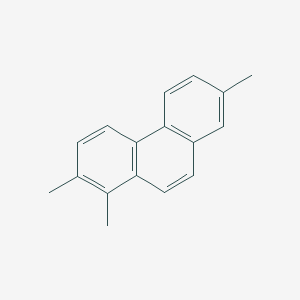
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

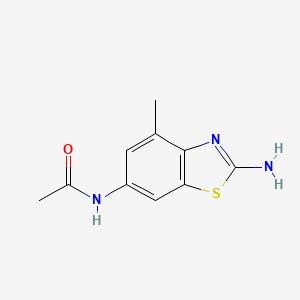

![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
